molecular formula C22H19NO2S B2647846 N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide CAS No. 1396799-84-0

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide

Cat. No.: B2647846
CAS No.: 1396799-84-0
M. Wt: 361.46
InChI Key: PBZDKRHACPKOTO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide is a synthetic chemical compound offered for research purposes. Its molecular structure, which incorporates furan and thiophene heterocyclic systems, is of significant interest in medicinal chemistry and neuroscience research . Compounds with similar structural motifs have been investigated as potential modulators of central nervous system targets . For instance, furan and thiophene-containing molecules have shown activity as monoamine oxidase inhibitors, which are explored for their potential to enhance synaptic plasticity and as cognitive-enhancing therapeutic candidates for conditions like Alzheimer's disease . Additionally, such chemotypes are frequently explored in the development of biased agonists for G-protein coupled receptors, such as the kappa opioid receptor (KOR), to untangle desired analgesic effects from undesired side effects . This makes this compound a valuable chemical probe for researchers screening against neuropharmacological targets and conducting structure-activity relationship (SAR) studies to develop novel therapeutic agents . This product is intended for laboratory research use only by qualified professionals.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2S/c24-22(21-11-3-7-17-6-1-2-10-20(17)21)23(16-18-8-4-14-25-18)13-12-19-9-5-15-26-19/h1-11,14-15H,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZDKRHACPKOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N(CCC3=CC=CS3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl and thiophen-2-yl precursors, followed by their coupling with 1-naphthamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in a biological setting, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the evidence:

Compound Name Substituents Molecular Weight* Key Functional Groups Synthesis Method Biological Activity (if reported)
Target Compound Furan-2-ylmethyl, 2-(thiophen-2-yl)ethyl ~397.45† Amide, furan, thiophene Likely amide coupling Not reported
2h () Cyclohexylamino, 4-(hydroxycarbamoyl)benzyl 460.22 Amide, cyclohexyl, hydroxamate Amide coupling HDAC inhibition (hypothesized)
Quinolone Derivatives () 5-(methylthio)thiophen-2-yl, piperazinyl ~400–450‡ Quinolone, thiophene, piperazine Substitution/condensation Antibacterial (vs. Gram+/- bacteria)
2-Ethoxy-N-(2-fluorophenyl)-1-naphthamide () Ethoxy, 2-fluorophenyl 309.33 Amide, ethoxy, fluorophenyl Esterification/amidation Not reported
6b () Nitrophenyl, triazolyl 404.14 Triazole, nitro, amide 1,3-dipolar cycloaddition Not reported

*Calculated or reported molecular weights. †Estimated based on structural formula. ‡Range for quinolone derivatives in .

Key Comparative Insights

Electronic and Steric Effects
  • Furan vs. Thiophene : The target compound’s furan and thiophene groups are electron-rich heterocycles, but thiophene has greater aromaticity and polarizability due to sulfur’s electronegativity. This may enhance interactions with biological targets (e.g., enzymes or receptors) compared to purely hydrocarbon substituents (e.g., cyclohexyl in 2h) .
Physicochemical Properties
  • Solubility : The ethoxy group in ’s analog improves hydrophilicity compared to the target compound’s hydrophobic furan/thiophene substituents. This suggests the target compound may require formulation adjustments for drug delivery .

Biological Activity

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a complex structure that includes:

  • Furan Ring : Contributes to the compound's reactivity and biological properties.
  • Thiophene Moiety : Enhances the compound's pharmacological potential.
  • Naphthamide Core : Provides stability and influences the compound's interaction with biological targets.

The molecular formula of this compound is C18H15N3O2S2C_{18}H_{15}N_{3}O_{2}S_{2} with a molecular weight of approximately 369.46 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins.
  • Case Study : In vitro assays demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549), showing IC50 values in the low micromolar range, indicating potent activity.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Spectrum of Activity : It has been tested against a range of bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
  • Research Findings : In a study, this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in cellular processes, such as protein kinases and DNA topoisomerases.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to disruption and subsequent cell death.

Research Findings Summary Table

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AnticancerMCF-7, A549Low µM range
AntimicrobialS. aureus, E. coli10 - 50 µg/mL

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